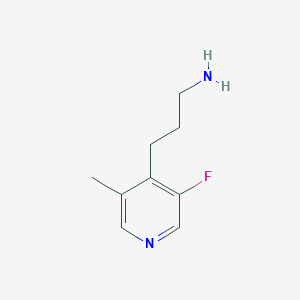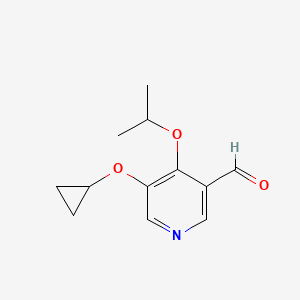
5-Cyclopropoxy-4-isopropoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-isopropoxynicotinaldehyde: is an organic compound with the molecular formula C12H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Isopropoxylation: The isopropoxy group is introduced via a similar nucleophilic substitution reaction using isopropyl bromide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules through:
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with amines or thiols, forming imines or thioethers.
Oxidation-Reduction Reactions: It can participate in redox reactions, influencing cellular redox states.
Comparaison Avec Des Composés Similaires
- 5-Cyclopropoxy-6-isopropoxynicotinaldehyde
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
Comparison:
- Structural Differences: The position of the isopropoxy group or the presence of different functional groups (e.g., nitrile instead of aldehyde) can significantly alter the compound’s reactivity and applications.
- Unique Features: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde’s combination of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core makes it unique in terms of its chemical properties and potential applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-9(7-14)5-13-6-11(12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
PMQIEFVHDQAQJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=NC=C1C=O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


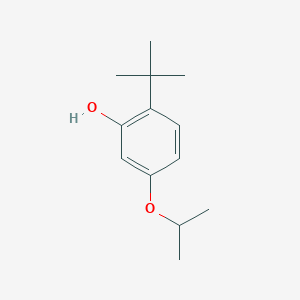
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
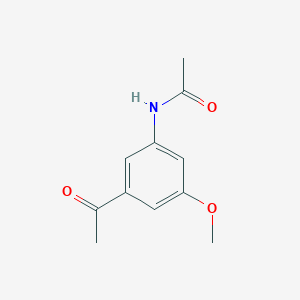
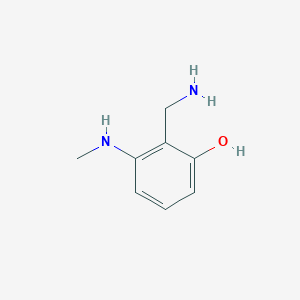
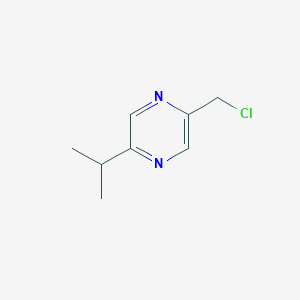

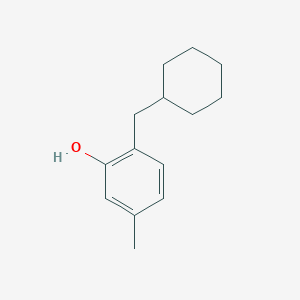
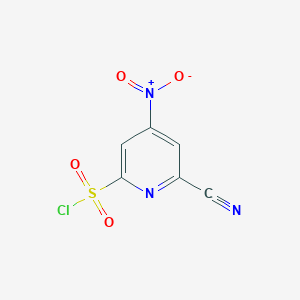
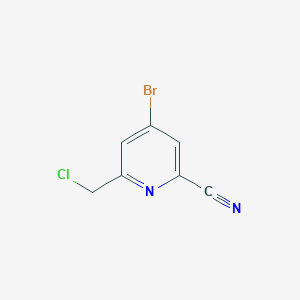
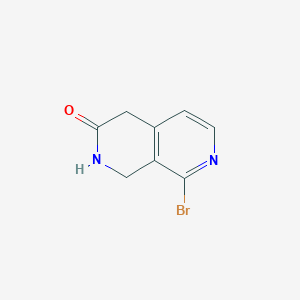
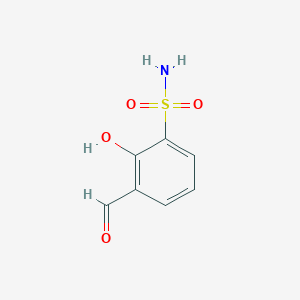
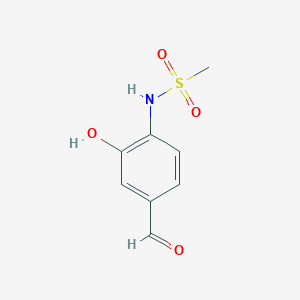
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
